molecular formula C17H19N3O2S B15118988 N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide

N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide

Cat. No.: B15118988
M. Wt: 329.4 g/mol
InChI Key: WBYQOYNBTJUVML-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a quinazolinone core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzamide derivatives, under reflux conditions with suitable reagents like acetic anhydride.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions, often using methylthiol or its derivatives.

    Acetamide Formation: The final step involves the acylation of the quinazolinone derivative with an appropriate acylating agent, such as acetyl chloride, to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced under catalytic hydrogenation conditions to form tetrahydroquinazolinone derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Catalytic hydrogenation with palladium on carbon

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Tetrahydroquinazolinone derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one, exhibit comparable biological activities.

    Sulfur-Containing Aromatics: Compounds like 4-methylsulfanylphenyl derivatives share the methylsulfanyl group and display similar reactivity.

Uniqueness

N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is unique due to its combination of a quinazolinone core and a methylsulfanyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide

InChI

InChI=1S/C17H19N3O2S/c1-23-13-6-4-5-12(9-13)19-16(21)10-20-11-18-15-8-3-2-7-14(15)17(20)22/h4-6,9,11H,2-3,7-8,10H2,1H3,(H,19,21)

InChI Key

WBYQOYNBTJUVML-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3

Origin of Product

United States

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